1-(2-Chloro-3-methylphenyl)ethanone
Description
1-(2-Chloro-3-methylphenyl)ethanone is an aromatic ketone featuring a chloro substituent at the 2-position and a methyl group at the 3-position of the phenyl ring. This compound belongs to the acetophenone derivative family, where the acetyl group (-COCH₃) is attached to a substituted benzene ring. Key properties such as melting point, solubility, and synthetic routes can be inferred from these analogs .
Properties
Molecular Formula |
C9H9ClO |
|---|---|
Molecular Weight |
168.62 g/mol |
IUPAC Name |
1-(2-chloro-3-methylphenyl)ethanone |
InChI |
InChI=1S/C9H9ClO/c1-6-4-3-5-8(7(2)11)9(6)10/h3-5H,1-2H3 |
InChI Key |
BNWNFFNIWGJDPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Note: Data for this compound are inferred from analogs.
Substituent Effects on Physical Properties
- Melting Points: Hydroxy-substituted analogs (e.g., 1-(2-Chloro-3-hydroxyphenyl)ethanone, 61–63°C) exhibit higher melting points than methyl-substituted derivatives due to hydrogen bonding . The methyl group in this compound likely reduces polarity, resulting in a lower inferred melting range (60–80°C).
- Solubility : Electron-withdrawing groups (e.g., -SO₂CH₃ in CAS 181997-72-8) enhance solubility in polar solvents, whereas methyl groups increase lipophilicity .
Key Research Findings
Structural Confusion : Compounds with identical molecular formulas but differing substituent positions (e.g., CAS 56961-48-9 confusion in ) highlight the necessity of precise structural characterization via NMR or X-ray crystallography .
Thermal Stability: Methyl and sulfonyl groups may enhance thermal stability compared to hydroxy derivatives, as seen in industrial applications of sulfonated acetophenones .
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